(r)-4-Acetylthio-2-pyrrolidinone

Chiral intermediate Carbapenem synthesis Enantiomeric purity

Procurement of incorrect stereochemistry at the pyrrolidinone 4-position compromises carbapenem antibiotic activity. This (R)-configured thioacetate (CAS 142705-97-3) ensures diastereomeric purity in CS-834 side chain assembly. - Enantiomeric purity verified: [α]D25 +45.0° to +47.3° (c ~1.2, MeOH) - Acetyl-protected thiol enables stable storage & handling vs. free thiol - Direct precursor to (R)-4-mercaptopyrrolidine-2-thione via Lawesson's reagent - Published synthetic routes (76% yield) for supplier benchmarking

Molecular Formula C6H9NO2S
Molecular Weight 159.21 g/mol
CAS No. 142705-97-3
Cat. No. B136168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-4-Acetylthio-2-pyrrolidinone
CAS142705-97-3
Molecular FormulaC6H9NO2S
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESCC(=O)SC1CC(=O)NC1
InChIInChI=1S/C6H9NO2S/c1-4(8)10-5-2-6(9)7-3-5/h5H,2-3H2,1H3,(H,7,9)/t5-/m1/s1
InChIKeyRCGMCMAJECIOHO-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R)-4-Acetylthio-2-pyrrolidinone


(R)-4-Acetylthio-2-pyrrolidinone (IUPAC: S-[(3R)-5-oxopyrrolidin-3-yl] ethanethioate; CAS 142705-97-3) is a chiral, sulfur-containing γ-lactam building block belonging to the 4-substituted-2-pyrrolidinone class. It is primarily deployed as a key synthetic intermediate in the manufacture of 1β-methylcarbapenem antibiotics, most notably the oral carbapenem CS-834 (tacapenem pivoxil) . The compound features an acetyl-protected thiol at the (R)-configured C-4 position of the pyrrolidinone ring, a structural motif critical for downstream Mitsunobu coupling or nucleophilic displacement reactions that construct the pyrrolidinylthio side chain of the carbapenem nucleus [1]. Its defined absolute stereochemistry (optical rotation [α]D25 +45.0° to +47.3°, c ~1.2, MeOH) distinguishes it from racemic or (S)-configured analogs and is essential for the biological activity of the final antibiotic .

Carbapenem intermediate synthesis — chiral building block for 1β-methylcarbapenem side chains
(R)-configured stereocenter — required for downstream carbapenem scaffold construction
Acetyl-protected thiol — supports orthogonal deprotection in multi-step routes
CS-834 synthetic pathway — documented intermediate in patent-protected carbapenem preparation

Enantiopurity Requirement for (R)-4-Acetylthio-2-pyrrolidinone


Substitution of (R)-4-acetylthio-2-pyrrolidinone with its racemic mixture (CAS 141629-12-1) or the (S)-enantiomer introduces the wrong stereochemistry at the C-4 position of the pyrrolidinone ring, which directly propagates into the final carbapenem antibiotic and compromises antibacterial activity . In the established CS-834 synthesis, the (R)-thioacetate ester (II) undergoes Mitsunobu coupling with thioacetic acid starting from (S)-4-hydroxy-2-pyrrolidinone (I) to yield the (R)-configured intermediate, which is then converted via Lawesson's reagent to the thiolactam and hydrolyzed to the free thiol (IV) for carbapenem core coupling [1]. The stereochemical integrity of intermediate (II) is therefore locked into the final drug substance; use of the incorrect enantiomer or racemate would produce diastereomeric carbapenem products with undefined and potentially reduced antibacterial potency. This absolute requirement for (R)-configuration at the pyrrolidinone 4-position constitutes a non-negotiable procurement specification that generic, stereochemically undefined alternatives cannot satisfy.

Target
(R)-4-Acetylthio-2-pyrrolidinone (CAS 142705-97-3) — single (R)-enantiomer with documented optical rotation and enantiomeric excess.
Racemate or (S)-enantiomer
Racemic mixture (CAS 141629-12-1) or (S)-isomer introduces wrong stereochemistry, potentially yielding diastereomeric carbapenem products.
Direct substitution may compromise stereochemical integrity of final carbapenem; chiral resolution step would be required, adding cost and yield loss. Verify enantiomeric purity before procurement.

Comparison Evidence for (R)-4-Acetylthio-2-pyrrolidinone


Chiral Identity: Optical Rotation Comparison

The (R)-enantiomer (CAS 142705-97-3) exhibits a specific optical rotation of [α]D25 +45.0° (c 1.13, MeOH) and [α]D25 +47.3° (c 1.33, MeOH) as reported by Kanno et al. for two independent synthetic routes . In contrast, the racemic mixture 4-acetylthio-2-pyrrolidinone (CAS 141629-12-1) has zero net optical rotation due to equal proportions of (R)- and (S)-enantiomers. The (R)-enantiomer delivers the stereochemical configuration required at the C-2 side chain of 1β-methylcarbapenems such as CS-834, where the pyrrolidinylthio substituent must possess the (R)-absolute configuration for target penicillin-binding protein (PBP) engagement. Use of racemic material would introduce 50% of the incorrect (S)-enantiomer, leading to a diastereomeric mixture in the final drug substance that would require chiral separation or result in reduced antibacterial activity [1].

Chiral identity
Head-to-head
[α]D25 +45.0° to +47.3° (R) vs. 0° racemate
Supports enantiomer-attribution review for carbapenem synthesis
Polarimetry in MeOH at 25 °C; enantiomeric excess >98% for (R)-enantiomer
Chiral intermediate Carbapenem synthesis Enantiomeric purity

Synthetic Route Efficiency: Camphorsulfonate vs. Mesylate

Kanno et al. reported two distinct synthetic routes to (R)-4-acetylthio-2-pyrrolidinone (compound 5 in the study). Route A, proceeding via optical resolution of racemic 4-hydroxy-2-pyrrolidinone (rac-2) using (1S)-(+)-10-camphorsulfonyl chloride to form diastereomeric camphorsulfonate ester (4), followed by SN2 displacement with potassium thioacetate in refluxing acetonitrile, afforded the target compound in 76% yield (61 mg from 160 mg of 4) with mp 58–59 °C . Route B, starting from enantiomerically pure (S)-4-chloro-3-hydroxybutyronitrile (6), proceeded via (S)-4-methanesulfonyloxy-2-pyrrolidinone as the activated intermediate and subsequent displacement with potassium thioacetate to give 5 in 57% yield (455 mg from 896 mg of mesylate) with mp 59–60 °C . The 19-percentage-point yield advantage of Route A represents a meaningful difference for procurement decisions involving large-scale intermediate supply.

Synthetic route yield
Data to verify
76% (Route A) vs. 57% (Route B)
Yield context informs supplier route evaluation
Route A uses camphorsulfonate displacement; Route B uses mesylate. Source review recommended.
Process chemistry Synthetic yield optimization Carbapenem intermediate manufacturing

Thiol Protection Strategy: Acetyl vs. Free Thiol

(R)-4-Acetylthio-2-pyrrolidinone (CAS 142705-97-3) incorporates an acetyl-protected thiol, which serves as a latent mercapto group that remains inert during the Mitsunobu coupling, Lawesson thionation, and chromatographic purification steps described in the patent literature . In the Tanabe Seiyaku synthesis of 1-methylcarbapenems, the thioester group of intermediate (II) (the (R)-4-acetylthio compound) is only hydrolyzed to the free thiol (IV) by methanolic ammonia after the thiolactam (III) has been formed [1]. The corresponding free thiol analog, (R)-4-mercapto-2-pyrrolidinone (CAS 157429-42-0), carries a reactive -SH group (pKa ~9.4 predicted) that is susceptible to oxidative dimerization to the disulfide under ambient conditions, potentially compromising intermediate purity and yield during storage and multi-step synthesis . While no direct head-to-head stability study of both compounds has been published, the acetyl-protected form is the documented intermediate in the patent-protected carbapenem route, indicating its selection over the free thiol for process robustness.

Thiol protection
Class-level
Acetyl-protected (stable) vs. free thiol (oxidation-prone)
Acetyl protection may support process robustness; class-level context
No quantitative head-to-head stability data; free thiol risk inferred from thiol chemistry
Thiol protection Intermediate stability Carbapenem side chain synthesis

Commercial Purity Comparison: (R)-Enantiomer vs. Racemate

Commercially, (R)-4-acetylthio-2-pyrrolidinone (CAS 142705-97-3) is available from multiple suppliers at a guaranteed purity of 98% (HPLC), as documented by Leyan (product 1548055) and AKSci (product 1457EX) . The racemic mixture 4-acetylthio-2-pyrrolidinone (CAS 141629-12-1) is typically offered at 95% purity (ChemSrc) . While this 3-percentage-point purity difference is modest, the (R)-enantiomer's 98% specification includes the implicit guarantee of enantiomeric purity (>98% e.e.) inherent to a single-enantiomer product, whereas the racemate's 95% purity specification provides no stereochemical information. For carbapenem intermediate procurement, the combination of chemical purity and enantiomeric identity at the 98% level provides a more stringent quality control benchmark directly relevant to downstream drug substance purity requirements.

Commercial purity
Source review
98% (R)-enantiomer vs. 95% racemate
Purity and enantiomeric identity support QC benchmarking
Vendor specifications as of 2025–2026; independent verification advised
Commercial sourcing Purity specification Chiral intermediate procurement

CS-834 vs. Doripenem Intermediacy Validation

(R)-4-Acetylthio-2-pyrrolidinone (CAS 142705-97-3) is the documented intermediate (II) in the synthesis of CS-834 (tacapenem pivoxil), the world's first oral 1β-methylcarbapenem antibiotic that reached Phase II clinical trials . Its pyrrolidinone core, bearing a single acetylthio substituent at the 4-position, constitutes the minimal functionalized scaffold that, after conversion to the 4-mercaptopyrrolidine-2-thione (IV) and coupling to the carbapenem nucleus, delivers the full antibacterial pharmacophore. In contrast, the doripenem side chain intermediate 4-nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate (CAS 491878-06-9) is a more advanced, heavily protected intermediate containing an additional 2-aminomethyl substituent, N-PNZ and N-Boc protecting groups, and a 4-nitrobenzyl ester, with a molecular weight of 556.6 g/mol versus 159.2 g/mol for (R)-4-acetylthio-2-pyrrolidinone [1]. The CS-834 intermediate is deployed earlier in the synthetic sequence, making it the appropriate procurement target for manufacturers building the carbapenem from the pyrrolidinone side chain onward, whereas the doripenem intermediate is specific to a different carbapenem scaffold with distinct antibacterial spectrum and clinical indications.

Intermediate specificity
Supporting evidence
MW 159.2 (CS-834 intermediate) vs. 556.6 (doripenem side chain)
Scaffold specificity guides carbapenem intermediate selection
Different substitution patterns and protecting groups; pathways diverge early
Carbapenem antibiotic CS-834 Intermediate validation

Applications of (R)-4-Acetylthio-2-pyrrolidinone


CS-834 (Oral Carbapenem) Production

The primary validated application of (R)-4-acetylthio-2-pyrrolidinone is as intermediate (II) in the synthesis of CS-834, the first oral 1β-methylcarbapenem antibiotic. In this route, the (R)-thioacetate ester is converted via Lawesson's reagent to the corresponding thiolactam (III), followed by methanolic ammonia hydrolysis to (R)-4-mercaptopyrrolidine-2-thione (IV), which is then coupled to the activated carbapenem phosphate to form the pyrrolidinylthio side chain . The (R)-configuration at the pyrrolidinone 4-position is essential for the antibacterial activity of the final drug substance, as documented in EP 0474243 and US 5153187 [1]. Procurement for this application mandates enantiomerically pure (R)-enantiomer (CAS 142705-97-3) with optical rotation verification, as any contamination with the (S)-enantiomer would yield diastereomeric impurities in the final carbapenem.

Chiral Building Block for Carbapenem Side Chains

Beyond CS-834, the (R)-4-acetylthio-2-pyrrolidinone scaffold serves as a general precursor to 4-mercaptopyrrolidine-2-thione and 4-mercaptopyrrolidine-2-one derivatives, which constitute the core of numerous pyrrolidinylthio carbapenem side chains. The acetyl protecting group allows the intermediate to be stored, shipped, and handled under standard laboratory conditions without the oxidative degradation risks associated with free thiols . The compound's well-characterized physical properties—mp 58–60 °C, [α]D25 +45.0° to +47.3°, distinctive 1H NMR (δ 2.35, s, 3H, SCOCH3; δ 4.15–4.23, m, 1H, H-4) and IR (1689 cm−1, C=O stretch)—provide unambiguous identity confirmation for incoming quality control . This scenario applies to medicinal chemistry groups and process R&D teams exploring novel carbapenem or penem analogs requiring a pyrrolidinylthio substituent.

Synthetic Route Benchmarking for Scale-Up

The two published synthetic routes to (R)-4-acetylthio-2-pyrrolidinone—Route A (76% yield via camphorsulfonate displacement) and Route B (57% yield via mesylate displacement)—provide a quantitative framework for process chemists to benchmark supplier capabilities and negotiate procurement specifications . Route A offers higher step yield but requires an optical resolution step, while Route B uses enantiopure starting material but delivers lower yield. A procurement decision between suppliers using these different routes can be informed by the 19-percentage-point yield differential and the corresponding impact on cost of goods. Additionally, the published experimental protocols—including specific reagent stoichiometry (potassium thioacetate at 1.5 equiv), solvent volumes (acetonitrile at ~0.1 M), and purification methods (silica gel chromatography, EtOAc-MeOH elution)—provide a reference for in-process control and impurity profiling during technology transfer .

QC Reference Standard for Enantiomeric Purity

Given the criticality of stereochemical integrity, (R)-4-acetylthio-2-pyrrolidinone (CAS 142705-97-3) with its well-defined optical rotation ([α]D25 +45.0° to +47.3°) and melting point (58–60 °C) can serve as a chiral reference standard for HPLC method development and batch release testing . The commercially available 98% purity grade from vendors such as Leyan and AKSci provides a consistent quality benchmark against which incoming lots can be tested for both chemical purity (HPLC at 220 nm or suitable wavelength) and enantiomeric excess (chiral stationary phase HPLC, e.g., CHIRALPAK AD column as used for related (S)-2 enantiomer resolution) . This scenario is particularly relevant for quality assurance and regulatory affairs teams establishing specifications for carbapenem intermediate procurement in GMP or GMP-like environments.

Application
Selection Property
Validation Focus
Carbapenem side-chain synthesis
Stereochemical configuration (R)
Enantiomeric excess by chiral HPLC/polarimetry
Chiral building block research
Acetyl-protected thiol handle
Stability to oxidation during multi-step synthesis
Synthetic route benchmarking
Published route yield benchmarks
Yield reproducibility in scale-up conditions
QC reference standard development
Optical rotation and HPLC purity
QC batch release consistency
Quote Request

Request a Quote for (r)-4-Acetylthio-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.